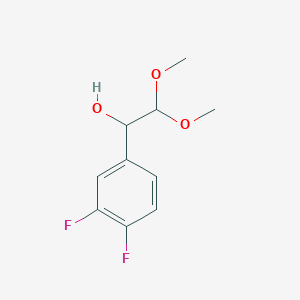

1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol

Descripción

Chemical Classification and Significance

1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol (C₁₀H₁₂F₂O₃) is a fluorinated secondary alcohol characterized by a 3,4-difluorophenyl group and a dimethoxyethanol moiety. Its molecular structure combines aromatic fluorine substituents with ether and hydroxyl functional groups, placing it within the broader category of organofluorine compounds . The compound’s significance stems from its structural features:

- Fluorine atoms enhance metabolic stability and lipophilicity, traits critical in pharmaceutical and agrochemical design.

- The dimethoxy group contributes to solubility modulation and steric effects, enabling tailored reactivity in synthetic applications.

Table 1 summarizes key physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₂O₃ | |

| Molecular Weight | 218.20 g/mol | |

| IUPAC Name | 1-(3,4-difluorophenyl)-2,2-dimethoxyethanol | |

| SMILES | COC(C(C₁=CC(=C(C=C₁)F)F)O)OC |

Historical Context of Discovery and Development

The compound was first cataloged in PubChem in 2012 (CID: 65987281), though its synthetic origins likely align with advancements in electrophilic fluorination and Swarts halogen exchange methodologies developed in the mid-20th century. Unlike early organofluorine compounds (e.g., Freons), its structure reflects modern trends in rational drug design , where fluorine incorporation optimizes bioavailability and target binding. No direct industrial production has been documented, suggesting its role as a research intermediate rather than a commercial product.

Position in Organofluorine Chemistry

This compound exemplifies the convergence of fluorine’s electronic effects and ether/alcohol functionality in synthetic chemistry:

- The difluorophenyl group introduces strong C–F bonds (≈480 kJ/mol), conferring thermal and oxidative stability.

- Methoxy groups adjacent to the hydroxyl enhance hydrogen-bonding potential, a feature exploited in catalyst design.

Comparatively, its structure differs from simpler fluorinated alcohols (e.g., trifluoroethanol) by integrating aromatic fluorination , which expands applications in asymmetric synthesis and materials science.

Research Objectives and Scientific Relevance

Current studies focus on:

- Synthetic Utility : As a precursor for fluorinated ethers and amides in medicinal chemistry.

- Mechanistic Studies : Investigating fluorine’s impact on reaction kinetics in nucleophilic substitutions.

- Material Science : Exploring self-assembly properties due to polar C–F and O–H interactions.

For example, its ethanediamide derivatives (e.g., N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide) demonstrate potential as kinase inhibitors, highlighting its role in drug discovery.

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-2,2-dimethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O3/c1-14-10(15-2)9(13)6-3-4-7(11)8(12)5-6/h3-5,9-10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUYJXCDJWWILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC(=C(C=C1)F)F)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol, a compound with the molecular formula , has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 218.2 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-2,2-dimethoxyethanol |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Research indicates that this compound may interact with various biological targets due to its structural resemblance to other biologically active compounds. Specifically, its difluorophenyl group could enhance lipophilicity and facilitate membrane permeability, potentially leading to increased bioactivity.

Enzyme Inhibition

Similar compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer metabolism. For example, studies on fluorinated derivatives have demonstrated that they can act as inhibitors of carbonic anhydrases, which play a crucial role in tumor growth and metastasis. The potential for this compound to exhibit enzyme inhibitory activity warrants further investigation.

Case Studies

Case Study 1: Antitumor Efficacy

A recent case study explored the effects of a structurally similar compound on various cancer cell lines. The study reported an IC50 value in the low micromolar range, indicating significant cytotoxicity against breast and lung cancer cells. Although this study did not directly involve this compound, it highlights the potential biological relevance of fluorinated phenolic compounds in cancer therapy .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of fluorinated compounds with carbonic anhydrases. The study revealed that these compounds could effectively inhibit enzyme activity at concentrations that suggest potential therapeutic applications in oncology .

Research Findings

Recent research has indicated that modifications in the chemical structure of phenolic compounds can lead to enhanced biological activities. The following table summarizes key findings from relevant studies:

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

A data-driven comparison of key analogs is presented below:

Electronic and Steric Effects

- In contrast, 2,4-difluorophenyl analogs () exhibit distinct electronic profiles due to meta-para fluorine placement, which may alter biological target interactions . Difluoromethoxy () and dimethoxy groups differ in polarity and steric bulk. The dimethoxy groups in the target compound may increase solubility in polar aprotic solvents compared to difluoromethoxy derivatives .

- Functional Group Reactivity: The ethanol moiety in the target compound allows for oxidation to ketones or participation in esterification, whereas triazole-containing analogs () enable hydrogen bonding and coordination, critical for antifungal activity . Ketone derivatives () exhibit higher electrophilicity, making them reactive toward nucleophiles like Grignard reagents or hydrides .

Physicochemical and Application Comparisons

Physical Properties :

- The liquid state of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol () contrasts with the solid state of triazole-containing analogs (), suggesting differences in intermolecular forces .

- Dimethoxy groups in the target compound likely increase molecular rigidity compared to single-methoxy or difluoromethoxy analogs.

- Biological and Industrial Relevance: Triazole derivatives () are prioritized in antifungal drug development due to their heterocyclic pharmacophore . Ketone analogs () serve as intermediates in fluorinated material synthesis .

Métodos De Preparación

Grignard Reagent Route

A common and effective method to prepare such compounds involves the use of Grignard reagents derived from the corresponding aryl halides, followed by reaction with aldehydes and subsequent acetal formation.

- Step 1: Formation of Aryl Grignard Reagent

The 3,4-difluorophenyl moiety can be introduced by preparing the corresponding aryl magnesium bromide or chloride. This is typically done by reacting 3,4-difluorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere at controlled temperatures (e.g., 0–25 °C). - Step 2: Nucleophilic Addition to Aldehyde

The aryl Grignard reagent is then added dropwise to an aldehyde such as butyraldehyde or a suitable protected aldehyde equivalent in THF at low temperature (around 15 °C), followed by stirring at room temperature for extended periods (e.g., 16 hours) to ensure complete reaction. - Step 3: Hydrolysis and Work-Up

The reaction mixture is hydrolyzed with aqueous acid (e.g., 2 M sulfuric acid) to quench the Grignard reagent and to facilitate the formation of the alcohol. The organic phase is then separated, washed with aqueous sodium chloride solution, dried, and solvents removed to isolate the crude product. - Step 4: Acetal Formation

The 2,2-dimethoxy group is typically introduced by treatment of the intermediate hydroxy aldehyde or ketone with methanol in the presence of acid catalysts, forming the acetal protecting group at the 2-position.

This method yields the target compound as an oil or crystalline solid with moderate to good yields (e.g., 60% theoretical yield reported for similar compounds).

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3,4-Difluorobromobenzene, Mg, THF | Formation of Grignard reagent | Temperature control critical |

| 2 | Aldehyde (e.g., butyraldehyde), THF | Nucleophilic addition | Dropwise addition, stirring |

| 3 | 2 M H2SO4 aqueous, water, extraction | Hydrolysis and work-up | Acidic quench, phase separation |

| 4 | Methanol, acid catalyst | Acetal formation | Protects aldehyde functionality |

Analytical Data and Research Findings

- Yield and Purity : Grignard-based methods typically achieve yields around 60%, with purity confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

- Structural Confirmation : Single-crystal X-ray diffraction (XRD) is used for related metalate complexes to confirm coordination geometry and bond distances, which indirectly informs synthetic strategies for organosilicon or acetal derivatives.

- NMR Characteristics : In related silicon-containing complexes, ^29Si NMR shifts and coupling constants provide insights into the polarity and covalency of Si–metal bonds, which correlate with reactivity and stability of intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reagent Route | 3,4-Difluorobromobenzene, Mg, THF, aldehyde, acid | Low temperature, inert atmosphere, acidic hydrolysis | ~60 | Well-established, scalable | Sensitive to moisture, side reactions possible |

| Organosilicon Complexes | Rare-earth trichlorides, oligosilanylene diide, DME | Room temperature, inert atmosphere | Not reported for target compound | Selective, mild conditions | Complex synthesis, specialized reagents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-difluorophenyl)-2,2-dimethoxyethan-1-ol, and how are intermediates characterized?

- Methodological Answer : A common approach involves condensation reactions. For example, sodium hydroxide-mediated Claisen-Schmidt condensation in methanol between 1-(3,4-difluorophenyl)ethanone and a dimethoxy-substituted aldehyde can yield the target compound . The reaction is monitored via TLC (1:2 ethyl acetate/hexanes), with intermediates purified by flash column chromatography (SiO₂, 0–36% ethanol in ethyl acetate/petroleum ether) . Characterization includes IR, NMR (¹H, ¹³C, ¹⁹F), and HRMS to confirm structural integrity .

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

- Methodological Answer : The compound is a secondary alcohol with moderate polarity. Its density is ~1.226 g/cm³ at 20°C, and it has a predicted boiling point of 199.5°C ± 25.0°C at 760 Torr . Stability tests show it remains intact under dry, dark, and sealed storage at -20°C but may degrade under prolonged exposure to light or moisture . Solubility is higher in organic solvents (e.g., ethanol, dichloromethane) than in water .

Q. How can researchers mitigate hazards during synthesis and handling?

- Methodological Answer : Hazard assessments should precede experiments, focusing on gas evolution (e.g., from difluoromethylation reactions) and reactivity of intermediates. Use fume hoods, oil bubblers, and personal protective equipment (gloves, goggles). Waste must be segregated and disposed via certified agencies due to potential toxicity .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., Grignard reactions). Computational studies (DFT) can model charge distribution, while kinetic experiments under varying temperatures and solvents (DMF, THF) quantify activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.